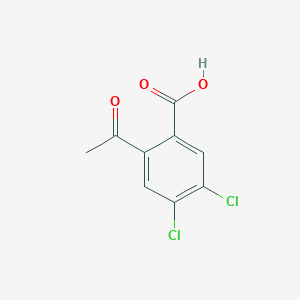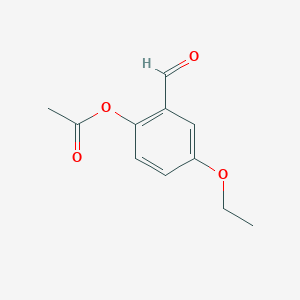
2-Acetyl-4,5-dichlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4,5-dichlorobenzoic acid is an organic compound with the molecular formula C9H6Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an acetyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4,5-dichlorobenzoic acid typically involves the chlorination of 2-acetylbenzoic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is conducted under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine. The reaction is carried out in a lower fatty acid such as acetic acid or its anhydride, at temperatures ranging from 100°C to 220°C, with optimal conditions being 130°C to 200°C .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyl-4,5-dichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst (e.g., FeCl3) are employed for halogenation reactions.
Major Products:
Oxidation: Formation of 2,4,5-trichlorobenzoic acid.
Reduction: Formation of 2-(hydroxyethyl)-4,5-dichlorobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Applications De Recherche Scientifique
2-Acetyl-4,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-acetyl-4,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Similar Compounds:
2,4-Dichlorobenzoic Acid: Shares the dichlorobenzoic acid structure but lacks the acetyl group.
2-Acetylbenzoic Acid: Contains the acetyl group but lacks the chlorine substituents.
4,5-Dichlorobenzoic Acid: Similar structure but without the acetyl group.
Uniqueness: this compound is unique due to the presence of both the acetyl and dichloro substituents, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the individual components alone .
Propriétés
| 135127-65-0 | |
Formule moléculaire |
C9H6Cl2O3 |
Poids moléculaire |
233.04 g/mol |
Nom IUPAC |
2-acetyl-4,5-dichlorobenzoic acid |
InChI |
InChI=1S/C9H6Cl2O3/c1-4(12)5-2-7(10)8(11)3-6(5)9(13)14/h2-3H,1H3,(H,13,14) |
Clé InChI |
NUJMIJLQQQOBES-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/no-structure.png)

![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
